Cas no 1806930-72-2 (3-Chloro-2-cyano-5-(difluoromethyl)-4-(trifluoromethyl)pyridine)
3-Chloro-2-cyano-5-(difluoromethyl)-4-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-2-cyano-5-(difluoromethyl)-4-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H2ClF5N2/c9-6-4(1-15)16-2-3(7(10)11)5(6)8(12,13)14/h2,7H
- InChI Key: AAABSRVUPCAYQU-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)N=CC(C(F)F)=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 297
- XLogP3: 3
- Topological Polar Surface Area: 36.7
3-Chloro-2-cyano-5-(difluoromethyl)-4-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029055299-250mg |
3-Chloro-2-cyano-5-(difluoromethyl)-4-(trifluoromethyl)pyridine |
1806930-72-2 | 97% | 250mg |
$988.80 | 2022-03-31 | |
| Alichem | A029055299-500mg |
3-Chloro-2-cyano-5-(difluoromethyl)-4-(trifluoromethyl)pyridine |
1806930-72-2 | 97% | 500mg |
$1,727.80 | 2022-03-31 | |
| Alichem | A029055299-1g |
3-Chloro-2-cyano-5-(difluoromethyl)-4-(trifluoromethyl)pyridine |
1806930-72-2 | 97% | 1g |
$3,039.60 | 2022-03-31 |
3-Chloro-2-cyano-5-(difluoromethyl)-4-(trifluoromethyl)pyridine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 3-Chloro-2-cyano-5-(difluoromethyl)-4-(trifluoromethyl)pyridine
3-Chloro-2-cyano-5-(difluoromethyl)-4-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound 3-Chloro-2-cyano-5-(difluoromethyl)-4-(trifluoromethyl)pyridine, also identified by the CAS number 1806930-72-2, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This pyridine derivative exhibits unique structural features that make it a subject of interest for researchers and industry professionals alike. The molecule's structure, which includes a pyridine ring substituted with chlorine, cyano, difluoromethyl, and trifluoromethyl groups, contributes to its distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of fluorinated pyridine derivatives in the development of advanced materials and pharmaceuticals. The presence of multiple fluorine atoms in this compound enhances its stability, electronic properties, and resistance to chemical degradation. For instance, the trifluoromethyl group attached at the 4-position of the pyridine ring significantly influences the molecule's electronic distribution, making it a promising candidate for applications in organic electronics. Researchers have explored its potential as a building block for constructing functional materials such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), where its high electron mobility and thermal stability are highly advantageous.
In addition to its electronic properties, this compound has shown remarkable activity in biological systems. Studies have demonstrated that 3-Chloro-2-cyano-5-(difluoromethyl)-4-(trifluoromethyl)pyridine exhibits potent anti-inflammatory and antioxidant effects, making it a potential lead compound for drug development. Its ability to inhibit key enzymes involved in inflammatory pathways has been validated through in vitro assays, suggesting its potential application in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and environmental impact. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the pyridine ring with high regioselectivity. These improvements in synthetic methodology have significantly enhanced the scalability of this compound for industrial applications.
Moreover, computational studies have provided deeper insights into the molecular interactions and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the electron-withdrawing groups on the pyridine ring significantly influence its reactivity towards nucleophilic and electrophilic attacks. This understanding has paved the way for designing novel chemical transformations involving this compound as a precursor or intermediate.
In conclusion, 3-Chloro-2-cyano-5-(difluoromethyl)-4-(trifluoromethyl)pyridine represents a versatile platform for exploring innovative applications across diverse fields. Its unique combination of structural features, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for advancing scientific research and industrial innovation.
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